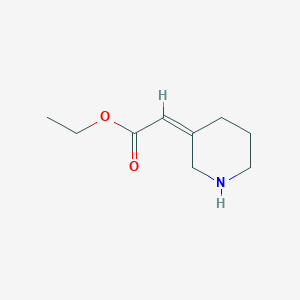

ETHYL 2-(3-PIPERIDINYLIDENE)ACETATE

Descripción general

Descripción

ETHYL 2-(3-PIPERIDINYLIDENE)ACETATE is an organic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the piperidine ring makes it a valuable scaffold in drug design and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(piperidin-3-ylidene)acetate typically involves the condensation of ethyl acetoacetate with piperidine under basic conditions. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-(piperidin-3-ylidene)acetate can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification of the product can be achieved through techniques such as distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: ETHYL 2-(3-PIPERIDINYLIDENE)ACETATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

ETHYL 2-(3-PIPERIDINYLIDENE)ACETATE has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of ethyl 2-(piperidin-3-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

ETHYL 2-(3-PIPERIDINYLIDENE)ACETATE can be compared with other piperidine derivatives, such as:

Piperidine: The parent compound, which lacks the ester group and has different reactivity and applications.

Methyl 2-(piperidin-3-ylidene)acetate: A similar compound with a methyl ester group instead of an ethyl ester group, which may exhibit slightly different chemical properties.

Piperidin-3-one:

The uniqueness of ethyl 2-(piperidin-3-ylidene)acetate lies in its specific ester functionality, which can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Actividad Biológica

Ethyl 2-(3-piperidinylidene)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, which is a significant structural motif in many pharmacologically active compounds. The molecular formula is with a molecular weight of approximately 177.25 g/mol. The compound exists as an ester, which enhances its solubility and bioavailability in biological systems.

Antihypertensive and Diuretic Effects

Research indicates that this compound exhibits significant antihypertensive and diuretic properties. It has been shown to effectively reduce blood pressure in hypertensive animal models by modulating renal function, leading to increased urine output and decreased blood volume. The low toxicity profile makes it a promising candidate for further clinical evaluation.

Cognitive Benefits

In addition to cardiovascular effects, studies have suggested potential cognitive benefits associated with this compound. Animal studies indicate that it may facilitate learning and memory, possibly through mechanisms involving neurotransmitter modulation. This aspect opens avenues for exploring its use in neuropharmacology.

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. The piperidine moiety allows the compound to mimic natural ligands, enabling it to bind to active sites and modulate biological activity. This interaction can lead to various pharmacological effects depending on the specific target involved.

Pharmacokinetics and Metabolism

High-performance liquid chromatography (HPLC) methods have been developed to analyze the pharmacokinetics of this compound. These studies are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Initial findings suggest favorable pharmacokinetic profiles that warrant further investigation.

Comparative Studies

Comparative studies with structurally similar compounds have highlighted the unique properties of this compound. For instance:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antihypertensive, Diuretic | Piperidine ring enhances binding |

| Piperidine | Basic structure | Lacks additional functional groups |

| Piperidinone | Ketone derivative | Different reactivity profile |

This table illustrates how this compound stands out due to its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical and biological properties.

Case Studies

- Hypertensive Model Study : A study conducted on hypertensive rats demonstrated that administration of this compound resulted in a significant reduction in systolic blood pressure compared to control groups. The compound was well-tolerated with no adverse effects noted during the trial period.

- Cognitive Function Assessment : In another study focused on cognitive enhancement, animals treated with this compound showed improved performance in maze tests compared to untreated controls, suggesting potential applications in treating cognitive deficits.

Propiedades

IUPAC Name |

ethyl (2E)-2-piperidin-3-ylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h6,10H,2-5,7H2,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYRQDPJLVARKM-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40720997 | |

| Record name | Ethyl (2E)-(piperidin-3-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1358679-89-6 | |

| Record name | Ethyl (2E)-(piperidin-3-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.